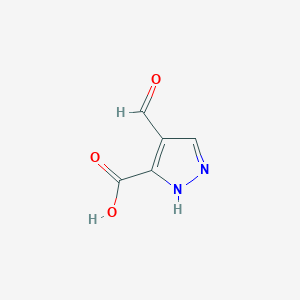

4-FORMYL-1H-PYRAZOLE-3-CARBOXYLIC ACID

Description

4-FORMYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is a pyrazole-based heterocyclic compound featuring a formyl (-CHO) group at the 4-position and a carboxylic acid (-COOH) group at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and coordination chemistry.

Properties

IUPAC Name |

4-formyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-2-3-1-6-7-4(3)5(9)10/h1-2H,(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJIPMNJIBKQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625987 | |

| Record name | 4-Formyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35344-94-6 | |

| Record name | 4-Formyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35344-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a well-established method for introducing formyl groups into aromatic compounds, including pyrazoles.

- Reagents : Phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

- Procedure :

- The pyrazole derivative is treated with POCl₃ and DMF at elevated temperatures (90-120 °C).

- This leads to the electrophilic substitution at the desired position on the pyrazole ring.

- Yield : Typically between 70% to 85% depending on the substrate.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its efficiency and ability to enhance yields while reducing reaction times.

- Procedure :

- The reaction mixture is irradiated in a microwave reactor, which promotes rapid heating and enhances reaction kinetics.

- Yield : Often exceeds traditional methods, achieving yields above 80%.

Comparative Analysis of Synthetic Methods

The following table summarizes various preparation methods for 4-formyl-1H-pyrazole-3-carboxylic acid, highlighting their conditions and yields.

Chemical Reactions Analysis

Types of Reactions

4-FORMYL-1H-PYRAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents under acidic conditions.

Major Products

Oxidation: 4-CARBOXY-1H-PYRAZOLE-3-CARBOXYLIC ACID.

Reduction: 4-HYDROXYMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

4-Formyl-1H-pyrazole-3-carboxylic acid is primarily utilized as a key intermediate in synthesizing numerous pharmaceutical agents. Its derivatives have been explored for their potential in treating inflammatory and metabolic disorders. For instance, research has indicated that compounds derived from this acid exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Case Study: Antimicrobial Activity

A study reported the synthesis of pyrazole-derived hydrazones from 4-formyl-1H-pyrazole-3-carboxylic acid, which demonstrated potent antimicrobial activity against various pathogens. The synthesized compounds were tested against strains such as E. coli and S. aureus, showcasing their potential as therapeutic agents .

Agricultural Chemicals

Enhancing Crop Protection

In agriculture, 4-formyl-1H-pyrazole-3-carboxylic acid is employed in formulating agrochemicals, including herbicides and fungicides. Its efficacy in enhancing crop yield and protection against pests is noteworthy.

Data Table: Agrochemical Applications

| Compound Derived from 4-Formyl-1H-Pyrazole-3-Carboxylic Acid | Application Type | Efficacy |

|---|---|---|

| Pyrazole-based herbicides | Herbicide | High |

| Pyrazole-derived fungicides | Fungicide | Moderate |

Material Science

Development of Advanced Materials

The compound is also significant in material science for creating advanced polymers and resins that exhibit improved thermal stability and mechanical properties. These materials are crucial for various industrial applications.

Case Study: Polymer Synthesis

Research has shown that incorporating 4-formyl-1H-pyrazole-3-carboxylic acid into polymer matrices results in enhanced thermal resistance and mechanical strength, making them suitable for high-performance applications .

Analytical Chemistry

Reagent in Analytical Methods

In analytical chemistry, this compound serves as a reagent for detecting and quantifying specific analytes within complex mixtures. Its role in improving the sensitivity and specificity of analytical techniques is well-documented.

Data Table: Analytical Applications

| Analytical Method | Role of 4-Formyl-1H-Pyrazole-3-Carboxylic Acid |

|---|---|

| HPLC | Reagent for analyte detection |

| Spectrophotometry | Enhancer for signal detection |

Biochemical Research

Studying Enzyme Activity

Researchers utilize 4-formyl-1H-pyrazole-3-carboxylic acid in biochemical assays to investigate enzyme activities and metabolic pathways. This contributes to a better understanding of cellular processes and disease mechanisms.

Case Study: Enzyme Inhibition Studies

A study highlighted the use of this compound to inhibit specific enzymes involved in metabolic pathways related to cancer progression, demonstrating its potential as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of 4-FORMYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is not fully elucidated. its biological activities are thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The formyl and carboxylic acid groups may play crucial roles in binding to these targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

a. 1-ETHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID (CAS 139756-17-5)

- Substituents : Ethyl (1-position), nitro (4-position), propyl (3-position), and carboxylic acid (5-position).

- Key Differences vs. Target Compound: The nitro (-NO₂) group at position 4 is strongly electron-withdrawing, contrasting with the formyl (-CHO) group in the target compound. Carboxylic acid is at position 5 instead of 3, altering resonance stabilization and acidity. Bulky alkyl groups (ethyl, propyl) may sterically hinder reactions compared to the unsubstituted pyrazole ring in the target.

b. 3-(2-FORMYL-4-METHYL-1H-PYRROL-3-YL)PROPANOIC ACID (CAS 132281-87-9)

- Substituents: Formyl (2-position), methyl (4-position) on a pyrrole ring, with a propanoic acid side chain.

- Key Differences vs. Target Compound: Pyrrole (one nitrogen atom) vs. pyrazole (two nitrogen atoms), leading to differences in aromaticity and electronic properties. The propanoic acid chain increases lipophilicity compared to the directly attached carboxylic acid in the target.

Physicochemical Properties

Biological Activity

4-Formyl-1H-pyrazole-3-carboxylic acid (CAS Number: 35344-94-6) is a heterocyclic compound with a molecular formula of CHNO and a molecular weight of 140.10 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of 4-formyl-1H-pyrazole-3-carboxylic acid, emphasizing its mechanisms of action, biochemical interactions, and research findings.

The biological activity of 4-formyl-1H-pyrazole-3-carboxylic acid is primarily attributed to its ability to interact with various biomolecules, including enzymes and proteins.

Key Mechanisms:

- Enzyme Interaction: The compound has been shown to inhibit succinate dehydrogenase, an enzyme critical in the citric acid cycle, leading to alterations in metabolic pathways.

- Cell Signaling Modulation: It influences cell signaling pathways such as the MAPK pathway, which is essential for cell proliferation and differentiation.

- Nucleophilic Addition Reactions: Pyrazole derivatives like this compound can participate in nucleophilic addition and elimination reactions, affecting various biochemical pathways.

Biological Activity Overview

Research indicates that 4-formyl-1H-pyrazole-3-carboxylic acid exhibits a range of biological activities:

Case Studies and Research Findings

Several studies have investigated the efficacy and mechanisms of action of 4-formyl-1H-pyrazole-3-carboxylic acid:

- Antibacterial Activity Study:

-

Antifungal Properties:

- Research highlighted the compound's potential antifungal activity, suggesting it may serve as a lead compound for developing new antifungal agents. The exact mechanism remains under investigation but involves disruption of fungal cell wall integrity.

- Anti-inflammatory Effects:

Biochemical Pathways

The interaction of 4-formyl-1H-pyrazole-3-carboxylic acid with various biochemical pathways is crucial for its biological effects:

- Metabolic Pathways: The compound influences key metabolic pathways by modulating enzyme activities involved in energy production and metabolism.

| Pathway | Effect |

|---|---|

| Citric Acid Cycle | Inhibition of succinate dehydrogenase leads to altered metabolite levels. |

| MAPK Signaling Pathway | Modulation affects cell proliferation and differentiation. |

Q & A

Q. What are the recommended synthetic routes for 4-formyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of pyrazole-carboxylic acid derivatives typically involves condensation reactions between hydrazines and β-keto esters or diketones, followed by formylation. For example, a Vilsmeier-Haack reaction could introduce the formyl group at the pyrazole C4 position. Optimization should focus on solvent selection (e.g., DMF for formylation), temperature control (60–80°C for cyclization), and catalysts (e.g., POCl₃ for formylation). Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing 4-formyl-1H-pyrazole-3-carboxylic acid?

Key techniques include:

- NMR spectroscopy : To confirm the formyl proton (δ 9.5–10.5 ppm) and pyrazole ring protons (δ 7.0–8.5 ppm).

- LC-MS : For purity assessment and molecular ion verification (expected m/z ≈ 180.16 for C₆H₅N₂O₃).

- FT-IR : To identify carboxylic acid (1700–1750 cm⁻¹) and aldehyde (2700–2850 cm⁻¹) functional groups. Cross-referencing with spectral data from structurally similar compounds (e.g., 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) is advised .

Q. How can researchers ensure high-purity isolation of 4-formyl-1H-pyrazole-3-carboxylic acid?

Purification methods depend on solubility:

- Recrystallization : Use polar solvents like ethanol/water mixtures.

- Column chromatography : Employ silica gel with a gradient of ethyl acetate/hexane.

- HPLC : For resolving isomers or trace impurities. Monitor purity via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can 4-formyl-1H-pyrazole-3-carboxylic acid be leveraged in drug discovery pipelines?

The compound’s aldehyde and carboxylic acid groups make it a versatile pharmacophore. Applications include:

- Targeted covalent inhibitors : The formyl group can form Schiff bases with lysine residues in enzymes.

- Anticancer agents : Screen against kinase targets (e.g., EGFR) using in vitro assays (IC₅₀ determination) and molecular docking to predict binding modes .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?

Discrepancies may arise from isomerism or hydration states. Mitigation strategies:

- Stability studies : Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring.

- Solubility profiling : Compare data in buffers (pH 1–10) and DMSO.

- Single-crystal XRD : Resolve structural ambiguities .

Q. What computational approaches are suitable for studying the reactivity of 4-formyl-1H-pyrazole-3-carboxylic acid?

- DFT calculations : Model electrophilic substitution at the formyl group.

- Molecular dynamics : Simulate interactions with biological targets (e.g., proteins).

- QSAR : Correlate substituent effects with bioactivity .

Q. What are the stability considerations for 4-formyl-1H-pyrazole-3-carboxylic acid under varying experimental conditions?

Q. How does the compound participate in multicomponent reactions (MCRs)?

The aldehyde group enables MCRs like Ugi or Biginelli reactions. For example:

- Ugi reaction : Combine with amines, isocyanides, and carboxylic acids to generate peptidomimetics.

- Biginelli reaction : Synthesize dihydropyrimidinones using urea and β-keto esters .

Q. What strategies ensure isomeric purity in derivatives of 4-formyl-1H-pyrazole-3-carboxylic acid?

- Chiral chromatography : Resolve enantiomers using cellulose-based columns.

- Dynamic NMR : Detect rotamers or tautomers (e.g., pyrazole ring proton shifts).

- Steric directing groups : Use bulky substituents to control regioselectivity .

Q. Can 4-formyl-1H-pyrazole-3-carboxylic acid be applied in materials science?

Its conjugated π-system and functional groups make it suitable for:

- Coordination polymers : React with metal ions (e.g., Cu²⁺) to form MOFs.

- Optoelectronic materials : Study charge-transfer properties via UV-vis and fluorescence spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.